molecular formula C42H82NO6P B1234128 CerP(d18:1/24:1(15Z))

CerP(d18:1/24:1(15Z))

Cat. No. B1234128
M. Wt: 728.1 g/mol
InChI Key: RURFWJXZZZCIOZ-KPEYJIHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cerp(D18:1/24:1(15Z)) belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, cerp(D18:1/24:1(15Z)) is considered to be a ceramide lipid molecule. Cerp(D18:1/24:1(15Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cerp(D18:1/24:1(15Z)) has been found throughout all human tissues. Within the cell, cerp(D18:1/24:1(15Z)) is primarily located in the membrane (predicted from logP) and endosome. Cerp(D18:1/24:1(15Z)) can be biosynthesized from (15Z)-tetracosenoic acid.
N-[(15Z)-tetracosenoyl]sphingosine 1-phosphate is an N-acylsphingosine 1-phosphate in which the N-acyl group is specified as (15Z)-tetracosenoyl. It has a role as a mouse metabolite and a rat metabolite. It derives from a (15Z)-tetracosenoic acid.

Scientific Research Applications

Biomarker for Cardiovascular Health

CerP(d18:1/24:1(15Z)), as a specific ceramide molecule, has been indicated as a potential biomarker for cardiovascular health. Studies have shown that certain plasma ceramides, including CerP(d18:1/24:1(15Z)), are significantly associated with cardiovascular death, especially in patients with coronary artery disease or acute coronary syndromes. The ratios of certain ceramides, including CerP(d18:1/24:1(15Z)), have been found to improve the predictive value of standard scoring systems in these patient groups, suggesting that ceramides could play a crucial role in the early identification of high-risk patients who may require more aggressive therapeutic interventions (Laaksonen et al., 2016).

Indicator of Major Adverse Cardiovascular Events

CerP(d18:1/24:1(15Z)) has also been identified as a predictor for major adverse cardiovascular events. A meta-analysis involving several cohort studies found that higher plasma levels of this specific ceramide were associated with an increased risk of such events. This suggests a potential role for this ceramide in the pathways involved in cardiovascular diseases, and it might serve as a biomarker for risk prediction and a target for pharmacological intervention (Mantovani & Dugo, 2020).

Role in Disease States and Possible Therapeutic Targets

Ceramides, including CerP(d18:1/24:1(15Z)), are involved in various biological processes, and their levels are elevated in disease conditions such as diabetes, Alzheimer's, and atherosclerosis. This association highlights the potential of ceramides as therapeutic targets. Understanding the metabolic origin of these ceramides, their contribution to disease pathogenesis, and the utility of targeting the underlying enzymatic machinery can lead to new treatment approaches for cardiometabolic disorders (Schmidt et al., 2021).

properties

Product Name

CerP(d18:1/24:1(15Z))

Molecular Formula

C42H82NO6P

Molecular Weight

728.1 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C42H82NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44H,3-16,19-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48)/b18-17-,37-35+/t40-,41+/m0/s1

InChI Key

RURFWJXZZZCIOZ-KPEYJIHVSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CerP(d18:1/24:1(15Z))
Reactant of Route 2
CerP(d18:1/24:1(15Z))
Reactant of Route 3
CerP(d18:1/24:1(15Z))
Reactant of Route 4
CerP(d18:1/24:1(15Z))
Reactant of Route 5
CerP(d18:1/24:1(15Z))
Reactant of Route 6
CerP(d18:1/24:1(15Z))

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